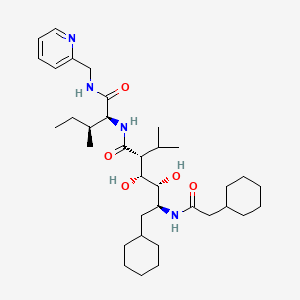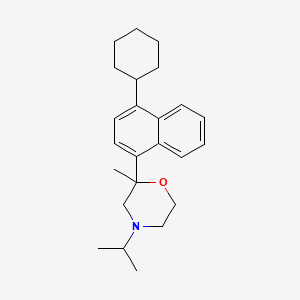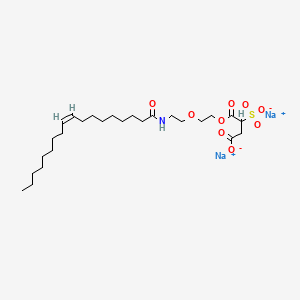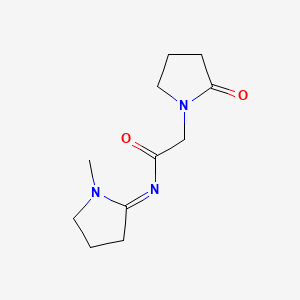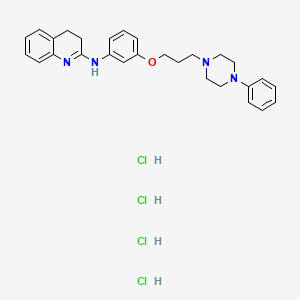
2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride is a complex organic compound with a unique structure that includes a quinoline backbone, a piperazine ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride typically involves multiple steps:
Formation of the Quinoline Backbone: The quinoline backbone can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Formation of the Tetrahydrochloride Salt: The final step involves the formation of the tetrahydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring, converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
類似化合物との比較
Similar Compounds
- 4-Quinolinamine, N-(4-(4-phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-
- 2-Quinolinamine, N-(4-(4-phenyl-1-piperazinyl)phenyl)-
Uniqueness
2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride is unique due to its specific structural features, such as the combination of the quinoline backbone, piperazine ring, and phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
85868-62-8 |
|---|---|
分子式 |
C28H36Cl4N4O |
分子量 |
586.4 g/mol |
IUPAC名 |
N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-3,4-dihydroquinolin-2-amine;tetrahydrochloride |
InChI |
InChI=1S/C28H32N4O.4ClH/c1-2-10-25(11-3-1)32-19-17-31(18-20-32)16-7-21-33-26-12-6-9-24(22-26)29-28-15-14-23-8-4-5-13-27(23)30-28;;;;/h1-6,8-13,22H,7,14-21H2,(H,29,30);4*1H |
InChIキー |
BLCWHASPTXAERQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC2=CC=CC=C21)NC3=CC(=CC=C3)OCCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


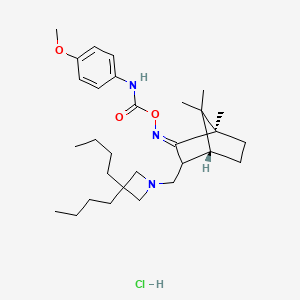
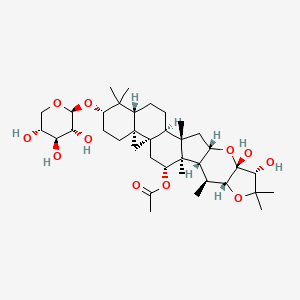

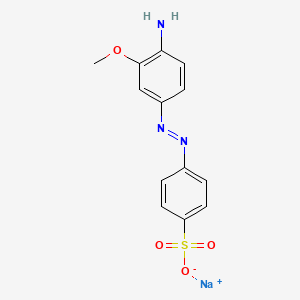
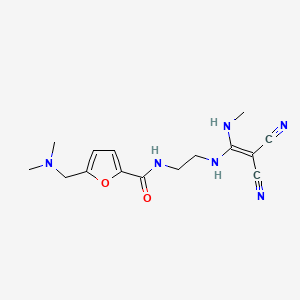
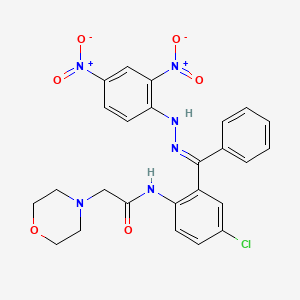
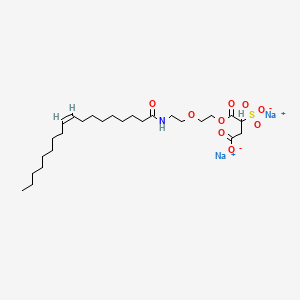
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
